Cas no 89464-26-6 (Tetrahydro-2H-pyran-3-carbonitrile)

Tetrahydro-2H-pyran-3-carbonitrile is a versatile heterocyclic nitrile compound featuring a saturated pyran ring structure. Its key advantages include its utility as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both the nitrile and cyclic ether functionalities enhances its reactivity, enabling diverse transformations such as nucleophilic additions, reductions, and cyclizations. Its stable yet modifiable structure makes it suitable for scaffold derivatization in medicinal chemistry. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Proper handling under standard laboratory conditions is recommended due to its potential reactivity.
Tetrahydro-2H-pyran-3-carbonitrile structure
89464-26-6 structure
Product Name:Tetrahydro-2H-pyran-3-carbonitrile
CAS No:89464-26-6
MF:C6H9NO
MW:111.141761541367
MDL:MFCD08669503
CID:711753
PubChem ID:56829049
Update Time:2025-06-08

Tetrahydro-2H-pyran-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • Tetrahydro-2H-pyran-3-carbonitrile
    • 2H-Pyran-3-carbonitrile,tetrahydro-
    • oxane-3-carbonitrile
    • Tetrahydro-Pyran-3-Carbonitrile
    • Pyran-3-carbonitrile, tetrahydro- (7CI)
    • Tetrahydro-2H-pyran-3-carbonitrile (ACI)
    • J-524860
    • DTXSID50718608
    • AKOS012323502
    • Z1079179226
    • 89464-26-6
    • MFCD08669503
    • SB13637
    • SCHEMBL15236586
    • EN300-88153
    • PYRAN-3-CARBONITRILE, TETRAHYDRO-
    • AS-43850
    • CHEMBL4527460
    • MDL: MFCD08669503
    • Inchi: 1S/C6H9NO/c7-4-6-2-1-3-8-5-6/h6H,1-3,5H2
    • InChI Key: LNJVMGVIXGCIEY-UHFFFAOYSA-N
    • SMILES: N#CC1CCCOC1

Computed Properties

  • Exact Mass: 111.06800
  • Monoisotopic Mass: 111.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.3
  • Topological Polar Surface Area: 33Ų

Experimental Properties

  • PSA: 33.02000
  • LogP: 0.93658

Tetrahydro-2H-pyran-3-carbonitrile Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Tetrahydro-2H-pyran-3-carbonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ,  1,2-Dimethoxyethane ;  1.5 h, 0 °C; 2 h, rt
Reference
N-methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine - synthesis and reactions of a synthon for an unknown α-amino acid
Lopfe, Michael; Linden, Anthony; Heimgartner, Heinz, Heterocycles, 2011, 82(2), 1267-1282

Tetrahydro-2H-pyran-3-carbonitrile Raw materials

Tetrahydro-2H-pyran-3-carbonitrile Preparation Products

Tetrahydro-2H-pyran-3-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:89464-26-6)Tetrahydro-2H-pyran-3-carbonitrile
Order Number:A1093453
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:09
Price ($):595.0
Email:sales@amadischem.com

Additional information on Tetrahydro-2H-pyran-3-carbonitrile

Tetrahydro-2H-pyran-3-carbonitrile (CAS No. 89464-26-6): A Key Intermediate in Modern Pharmaceutical Synthesis

Tetrahydro-2H-pyran-3-carbonitrile, identified by its CAS number 89464-26-6, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its cyclohexene ring substituted with a nitrile group at the 3-position, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features make it an invaluable building block for drug development, particularly in the creation of novel therapeutic agents targeting a range of diseases.

The chemical structure of Tetrahydro-2H-pyran-3-carbonitrile consists of a saturated six-membered ring with an oxygen atom and a nitrile functional group attached at the 3-position. This configuration imparts distinct reactivity, allowing for facile functionalization at multiple sites. The presence of the nitrile group enhances its utility in synthetic transformations, enabling reactions such as nucleophilic addition and cyclization, which are pivotal in constructing complex molecular architectures.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for innovative heterocyclic compounds due to their diverse biological activities. Tetrahydro-2H-pyran-3-carbonitrile has emerged as a preferred scaffold for designing molecules with potential therapeutic applications. Its incorporation into drug candidates has been explored in the development of antimicrobial, anti-inflammatory, and anticancer agents. The compound's ability to undergo selective modifications makes it an attractive choice for medicinal chemists seeking to optimize drug-like properties such as solubility, bioavailability, and metabolic stability.

One of the most compelling aspects of Tetrahydro-2H-pyran-3-carbonitrile is its role in facilitating the synthesis of complex natural products and their derivatives. Researchers have leveraged its structural framework to mimic bioactive scaffolds found in natural products, which often exhibit potent biological activities but are challenging to synthesize on a large scale. By employing Tetrahydro-2H-pyran-3-carbonitrile as a precursor, scientists have been able to develop more accessible synthetic routes to these valuable compounds.

The nitrile group in Tetrahydro-2H-pyran-3-carbonitrile is particularly noteworthy for its reactivity and versatility. It can be readily converted into other functional groups such as amides, carboxylic acids, and tetrazoles through various chemical transformations. These conversions are essential for introducing specific pharmacophores into drug candidates, thereby tailoring their biological activity to target particular diseases or biological pathways. The ability to modify the nitrile group has enabled the creation of a wide array of derivatives with distinct pharmacological profiles.

Recent advancements in synthetic methodologies have further enhanced the utility of Tetrahydro-2H-pyran-3-carbonitrile. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce aryl or vinyl groups at strategic positions within the molecule. These reactions have opened up new avenues for designing molecules with enhanced binding affinity and selectivity. Additionally, photoredox catalysis has been utilized to achieve novel functionalizations of the nitrile group, expanding the synthetic toolkit available to medicinal chemists.

The application of computational chemistry has also played a significant role in optimizing the synthesis and properties of derivatives derived from Tetrahydro-2H-pyran-3-carbonitrile. Molecular modeling techniques have been used to predict the binding modes of these compounds with biological targets, allowing researchers to rationally design molecules with improved efficacy and reduced toxicity. This interdisciplinary approach has accelerated the discovery and development of new drugs based on this versatile intermediate.

In conclusion, Tetrahydro-2H-pyran-3-carbonitrile (CAS No. 89464-26-6) represents a cornerstone in modern pharmaceutical synthesis. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new synthetic strategies and applications for this compound, its importance in drug discovery is expected to grow even further.

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Amadis Chemical Company Limited
(CAS:89464-26-6)Tetrahydro-2H-pyran-3-carbonitrile
A1093453
Purity:99%
Quantity:1g
Price ($):595.0
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